Dezocine itself is synthesized through a series of chemical reactions starting from 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane. The resulting compound undergoes further metabolic processes in the liver, primarily through the action of UDP-glucuronosyltransferases, leading to the formation of dezocine glucuronide. This compound is classified under opioid analgesics and can be categorized as a phase II metabolite due to its formation via conjugation.
The synthesis of dezocine involves several steps:
The synthesis of dezocine glucuronide itself typically involves incubating dezocine with liver microsomes or hepatocytes in vitro to facilitate its conjugation with glucuronic acid.
Dezocine glucuronide has the molecular formula C22H31NO7 and a molecular weight of approximately 407.49 g/mol. Its structure features a glucuronic acid moiety linked to the dezocine backbone, which alters its pharmacokinetic properties compared to the parent compound.
The compound's structure can be represented as follows:
The presence of the glucuronic acid moiety enhances water solubility and facilitates renal excretion, making it less pharmacologically active than dezocine itself .
Dezocine glucuronide participates in various chemical reactions typical of glucuronides:
These reactions are crucial for understanding how dezocine glucuronide behaves in biological systems and its role in detoxification pathways.
The mechanism of action for dezocine involves its interaction with opioid receptors. As a mixed agonist-antagonist:
This dual mechanism contributes to its analgesic effects while potentially reducing some side effects associated with traditional opioids.
These properties are essential for formulating medications that incorporate this metabolite for therapeutic use.
Dezocine glucuronide serves several important roles in pharmacology:
Dezocine glucuronide is the primary phase II metabolite of dezocine, a synthetic opioid analgesic. Its molecular formula is C22H31NO7, with a molecular weight of 421.49 g/mol. The metabolite forms when a glucuronic acid moiety conjugates to the phenolic hydroxyl group of dezocine (C16H23NO) via a β-glycosidic bond, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the compound’s water solubility (>10-fold compared to dezocine) to facilitate renal excretion. The glucuronide retains dezocine’s stereospecific configuration at chiral centers, including the 5α, 11α, and 13S positions, which is critical for its biochemical interactions [6] [10].
Table 1: Molecular Characteristics of Dezocine vs. Dezocine Glucuronide
Property | Dezocine | Dezocine Glucuronide |
---|---|---|
Molecular Formula | C16H23NO | C22H31NO7 |
Molecular Weight (g/mol) | 245.36 | 421.49 |
logP | 3.7 | −1.2 |
Hydrogen Bond Donors | 2 | 7 |
Main Bioactivity | Opioid receptor modulation | Inactive metabolite |
Glucuronidation is a pivotal detoxification pathway for opioids, mediated by UGT enzymes in hepatic endoplasmic reticulum. Dezocine undergoes rapid glucuronidation (>80% of administered dose), primarily by UGT1A1 and UGT2B7 isoforms. Unlike morphine glucuronides (M3G/M6G), dezocine glucuronide lacks affinity for opioid receptors due to steric exclusion from binding pockets [1] [2] [7].
Intrinsic clearance: 72.4 μL/min/mg protein [4] [6].This efficiency is lower than morphine’s glucuronidation (Clint >200 μL/min/mg), explaining dezocine’s shorter half-life (2.2 hours vs. morphine’s 3 hours) [2].
Species Variability: Non-human studies reveal metabolic differences:
Table 2: Glucuronidation Profiles of Select Opioids
Opioid | Primary UGT Isoform | Active Metabolite? | Renal Excretion of Glucuronide (%) |
---|---|---|---|
Dezocine | UGT2B7 | No | >75 |
Morphine | UGT2B7 | Yes (M6G) | 90 |
Codeine | UGT2B7 | Yes (Morphine) | 85 |
Tramadol | UGT1A1/2B7 | No | 60 |
Dezocine was synthesized in 1973 by Wyeth Laboratories (as WY-16,225) and approved in the US in 1986. Despite discontinuation in the US in 2011, it became China’s top-selling opioid analgesic by 2021 ($573 million annually) due to its unique pharmacology [3] [5] [9].
Metabolism-Driven Design: Early studies in rhesus monkeys (1982) identified glucuronidation as dezocine’s primary clearance route. Brain tissue retained unmetabolized dezocine at high concentrations, explaining central analgesia despite extensive conjugation [1] [9]. This contrasted with morphine, where the active metabolite M6G contributes significantly to analgesia and toxicity [7].
Pharmacological Advantages: Dezocine’s glucuronide formation underlies two key benefits:
Table 3: Key Milestones in Dezocine Development
Year | Event | Significance |
---|---|---|
1973 | Synthesis by Wyeth | Novel bridged aminotetralin structure |
1982 | Primate pharmacokinetic studies | Identified glucuronidation as major pathway |
1986 | US FDA approval (Dalgan®) | Marketed for postoperative pain |
2009 | Redevelopment by Yangtze River Pharma (China) | Dominated 45% of China’s opioid market by 2021 |
2022 | Biased agonism mechanism elucidated | Explained low β-arrestin recruitment and safety |
Tool Compound: Its inability to activate β-arrestin pathways validates G-protein-biased µ-receptor agonism as a strategy to reduce opioid side effects [3] [5] [9].
Regulatory Status: Though dezocine glucuronide itself is not a therapeutic agent, its formation underpins dezocine’s favorable profile. Patent activity continues in China (CN113979875, 2022) for crystal forms of dezocine derivatives, optimizing metabolic stability [5] [9].
Concluding Remarks
Dezocine glucuronide exemplifies how phase II metabolism dictates pharmacokinetic and safety profiles of opioid analgesics. Its inert nature contrasts sharply with active glucuronides like morphine-6-glucuronide, explaining dezocine’s reduced risk of delayed toxicity. Ongoing research into UGT-mediated clearance mechanisms continues to inform the development of safer opioids with optimized metabolic pathways.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7